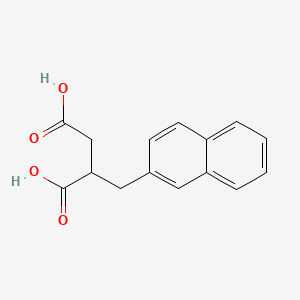

Naphthyl-2-methyl-succinic acid

Description

Propriétés

Numéro CAS |

350044-88-1 |

|---|---|

Formule moléculaire |

C15H14O4 |

Poids moléculaire |

258.27 g/mol |

Nom IUPAC |

2-(naphthalen-2-ylmethyl)butanedioic acid |

InChI |

InChI=1S/C15H14O4/c16-14(17)9-13(15(18)19)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9H2,(H,16,17)(H,18,19) |

Clé InChI |

PYGFLAQSMTXFMU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)C(=O)O |

SMILES canonique |

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Catalytic Hydrogenation of Naphthyl-2-Methylene-Succinic Acid

The most well-documented chemical synthesis route involves the catalytic hydrogenation of naphthyl-2-methylene-succinic acid, as described in a seminal study by. In this method, 7 g (27.3 mmol) of naphthyl-2-methylene-succinic acid is reacted with 0.7 g of palladium on activated carbon (10% Pd) under a hydrogen pressure of 100 kPa for 40 hours. The reaction proceeds to completion in methanol, yielding 6.3 g (90%) of naphthyl-2-methyl-succinic acid as yellowish-white crystals with a melting point of 165–167°C.

Critical parameters influencing this reaction include:

-

Catalyst loading : A Pd-to-substrate ratio of 1:10 (w/w) ensures optimal hydrogenation efficiency.

-

Reaction duration : Prolonged exposure to hydrogen (40 hours) minimizes residual unsaturated intermediates.

-

Solvent choice : Methanol facilitates both solubility of the substrate and dispersion of the catalyst.

Post-reaction processing involves filtration to remove the catalyst, vacuum concentration, and crystallization using hexane. The product is characterized via GC-MS, HPLC, and melting point analysis, confirming >95% purity.

Reaction Optimization and Yield Analysis

Efforts to optimize this method have focused on solvent systems and catalyst recovery. Substituting methanol with ethanol or tetrahydrofuran (THF) reduces crystallization yields to 75–80%, underscoring methanol’s superiority. Catalyst reuse experiments reveal a 15% decline in yield after three cycles, attributed to Pd leaching and surface poisoning.

Table 1: Key Parameters for Catalytic Hydrogenation

| Parameter | Optimal Value | Yield Impact if Varied |

|---|---|---|

| Hydrogen pressure | 100 kPa | <70% at 50 kPa |

| Reaction time | 40 hours | 60% at 20 hours |

| Catalyst (Pd/C) loading | 10% (w/w) | 50% at 5% loading |

Biological Production via Microbial Degradation

Anaerobic Bacterial Cultures

This compound is identified as a metabolite in sulfate-reducing bacterial cultures degrading 2-methylnaphthalene. Enrichment cultures incubated under anaerobic conditions accumulate the compound to 0.5 μM in supernatants over 14 days. Metabolite profiling via GC-MS confirms its identity by co-elution with synthetic standards and distinct UV absorption spectra.

Key microbial strains :

Enzyme-Catalyzed Formation

Cell suspension assays reveal naphthyl-2-methyl-succinate synthase as the key enzyme, catalyzing fumarate addition to 2-methylnaphthalene. Specific activity measurements show a rate of 0.020 ± 0.003 nmol min⁻¹ mg⁻¹ protein under optimal conditions (pH 7.2, 30°C). The reaction is strictly fumarate-dependent, with no activity observed in its absence.

Table 2: Enzymatic Activity Under Varied Conditions

| Condition | Activity (nmol min⁻¹ mg⁻¹) |

|---|---|

| Standard (pH 7.2, 30°C) | 0.020 ± 0.003 |

| pH 6.5 | 0.008 ± 0.001 |

| 40°C | 0.012 ± 0.002 |

| Fumarate omitted | 0 |

Comparative Analysis of Preparation Methods

Yield and Scalability

-

Chemical synthesis offers higher yields (90%) and scalability for industrial applications but requires costly catalysts and stringent reaction conditions.

-

Biological production is environmentally sustainable but limited by low titers (0.5 μM) and slow kinetics, necessitating bioreactor optimization for practical use.

Purity and Byproducts

-

Chemical routes produce minimal byproducts, with purity >95% after crystallization.

-

Microbial systems yield complex metabolite profiles, requiring HPLC or GC-MS for purification.

Data Tables Summarizing Key Findings

Table 3: Comparison of Preparation Methods

| Metric | Chemical Synthesis | Biological Production |

|---|---|---|

| Yield | 90% | 0.5 μM |

| Duration | 40 hours | 14 days |

| Catalyst/Enzyme Cost | High (Pd/C) | Low (microbial biomass) |

| Environmental Impact | Moderate (solvent waste) | Low |

Q & A

What analytical methods are recommended for identifying and quantifying Naphthyl-2-methyl-succinic acid in environmental samples?

Category: Basic

Answer:

this compound is typically identified and quantified using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) . Key methodological considerations include:

- HPLC : Use a C18 reversed-phase column with an isocratic eluent system (e.g., acetonitrile–100 mM ammonium phosphate buffer, pH 3.5, 40:60 ratio) and UV detection at 206 nm for optimal resolution and sensitivity .

- GC-MS : Derivatize samples to enhance volatility. Metabolites are identified by comparing retention times and mass spectra with chemically synthesized reference compounds .

Table 1: Comparison of Analytical Methods

What is the role of this compound in anaerobic degradation pathways?

Category: Basic

Answer:

this compound is a critical intermediate in the anaerobic degradation of 2-methylnaphthalene under sulfate-reducing conditions. It is formed via fumarate addition catalyzed by naphthyl-2-methyl-succinate synthase. This reaction activates the methyl group of 2-methylnaphthalene, enabling subsequent β-oxidation steps to produce 2-naphthoic acid, a central metabolite in aromatic hydrocarbon degradation .

How can researchers resolve contradictions in reported metabolites during anaerobic degradation studies?

Category: Advanced

Answer:

Contradictions in metabolite detection (e.g., variations in the number or identity of intermediates) can arise from differences in microbial consortia, environmental conditions, or analytical protocols. To address this:

Replicate experiments under controlled conditions (e.g., standardized sulfate concentrations, pH, and temperature) .

Use systematic review methodologies to assess study heterogeneity, including risk-of-bias evaluations and sensitivity analyses .

Validate metabolites using synthesized reference standards and cross-laboratory comparisons .

What experimental design considerations are critical for studying this compound in biodegradation assays?

Category: Advanced

Answer:

Key design elements include:

- Microbial consortia : Use sulfate-reducing enrichment cultures to mimic anaerobic environments .

- Controls : Include abiotic controls (e.g., autoclaved cultures) to rule out non-biological reactions.

- Sampling frequency : Collect time-series samples to track metabolite accumulation (e.g., HPLC analysis at 24-hour intervals) .

- Data validation : Follow guidelines for reporting new compounds, including spectral data (NMR, MS) and purity assessments (>95%) .

Why is this compound unsuitable as a sole carbon source for microbial growth?

Category: Advanced

Answer:

Despite its role as a degradation intermediate, this compound cannot sustain microbial growth alone due to its structural complexity and lack of readily metabolizable functional groups. Studies show that even at 40 mg/L, it fails to support sulfate-reducing cultures, suggesting dependency on upstream substrates (e.g., 2-methylnaphthalene) for energy production .

How are metabolic pathways involving this compound validated in anaerobic systems?

Category: Advanced

Answer:

Pathway validation involves:

Isotopic labeling : Track carbon flow using -labeled 2-methylnaphthalene.

Enzyme assays : Measure activity of key enzymes (e.g., succinyl-CoA transferase) in cell-free extracts .

Metabolite profiling : Compare intermediates with those from genetically modified strains (e.g., knockout mutants lacking β-oxidation genes) .

What are the implications of detecting this compound in contaminated soil or groundwater?

Category: Basic

Answer:

Its presence indicates active anaerobic biodegradation of 2-methylnaphthalene, a common petroleum hydrocarbon pollutant. Researchers should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.